REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH2:8][C:9](=[O:10])[OH:11])[cH:5][cH:6][cH:7]1.[CH3:20][O:21][c:22]1[cH:23][c:24]([CH2:25][CH2:26][NH2:27])[cH:28][cH:29][c:30]1[O:31][CH3:32].[Cl-:33].[Cl:12][C:13]([C:14]([Cl:15])=[O:16])=[O:17].[Cl:40][CH2:41][Cl:42].[Na+:19].[OH-:18].[cH:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[Br:1][c:2]1[cH:3][c:4]([CH2:8][C:9](=[O:11])[NH:27][CH2:26][CH2:25][c:24]2[cH:23][c:22]([O:21][CH3:20])[c:30]([O:31][CH3:32])[cH:29][cH:28]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCN)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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|
Type
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product
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Smiles
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COc1ccc(CCNC(=O)Cc2cccc(Br)c2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |